Oseltamivir-d3 EP Impurity C: Structural Elucidation, Exact Mass, and Self-Validating Analytical Workflows
Oseltamivir-d3 EP Impurity C: Structural Elucidation, Exact Mass, and Self-Validating Analytical Workflows
Precise quantification of antiviral metabolites in biological matrices is the cornerstone of modern pharmacokinetic (PK) profiling. For the widely prescribed antiviral prodrug oseltamivir, tracking its bioactivation requires rigorous analytical methodologies. This technical guide explores the structural chemistry of its active metabolite, Oseltamivir EP Impurity C, and details how its deuterated analog (Oseltamivir-d3 EP Impurity C) is engineered to create a self-validating mass spectrometry workflow.
Chemical Identity and Structural Elucidation
Oseltamivir phosphate (commercially known as Tamiflu) is an ethyl ester prodrug. Upon oral administration, it possesses no intrinsic antiviral activity. Instead, it is rapidly hydrolyzed by hepatic carboxylesterase 1 (CES1) into its active metabolite, oseltamivir carboxylate, which acts as a potent and selective neuraminidase inhibitor [1]. Within pharmacopeial and regulatory frameworks, this active metabolite is officially designated as Oseltamivir EP Impurity C (Ro 64-0802).
To achieve absolute quantification of this metabolite in complex matrices (e.g., plasma, urine), analytical chemists employ its stable isotope-labeled (SIL) analog: Oseltamivir-d3 EP Impurity C [2]. The incorporation of three deuterium atoms—typically on the terminal methyl group of the acetamido moiety—shifts the mass signature, allowing mass spectrometers to distinguish the internal standard from the endogenous analyte while maintaining identical physicochemical behavior.
Exact Mass Calculation
The exact monoisotopic mass is a critical parameter for high-resolution mass spectrometry (HRMS) and multiple reaction monitoring (MRM) workflows.
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Oseltamivir EP Impurity C ( C14H24N2O4 ): 284.1736 Da [1]
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Oseltamivir-d3 EP Impurity C ( C14H21D3N2O4 ): 287.1924 Da [2]
The precise +3.0188 Da mass shift ensures that the isotopic envelope of the endogenous metabolite ( M+1,M+2 isotopes) does not interfere with the internal standard's signal, preventing cross-talk and ensuring high-fidelity quantification.
Table 1: Comparative Chemical Properties
| Property | Oseltamivir EP Impurity C | Oseltamivir-d3 EP Impurity C |
| Molecular Formula | C14H24N2O4 | C14H21D3N2O4 |
| Molecular Weight | 284.35 g/mol | 287.37 g/mol |
| Exact Monoisotopic Mass | 284.1736 Da | 287.1924 Da |
| Pharmacopeial Status | EP Reference Standard | Stable Isotope-Labeled IS |
| Ionization (ESI+) | [M+H]+=285.2 | [M+H]+=288.2 |
Mechanistic Context: Metabolism and Pharmacokinetics
The causality behind measuring Impurity C lies in its pharmacological necessity. Oseltamivir's therapeutic efficacy is entirely dependent on its conversion to Impurity C.
Hepatic metabolism of Oseltamivir to its active metabolite, EP Impurity C.
Analytical Causality: The Self-Validating IDMS System
When developing a bioanalytical LC-MS/MS protocol, every step must be designed as a self-validating system . Biological matrices like plasma contain phospholipids and endogenous proteins that cause severe, unpredictable ion suppression in the electrospray ionization (ESI) source.
By utilizing Isotope Dilution Mass Spectrometry (IDMS) with Oseltamivir-d3 Impurity C, the protocol inherently validates itself [3]. Because the deuterated standard shares the exact retention time, pKa, and partition coefficient as the target analyte, any matrix effect or extraction loss impacts both molecules equally. Consequently, the peak area ratio (Analyte / Internal Standard) remains constant and absolute, neutralizing systemic errors and ensuring the trustworthiness of the pharmacokinetic data.
Furthermore, because Oseltamivir Impurity C is highly polar—possessing both a basic amino group and a free carboxylic acid—it exists as a zwitterion at physiological pH. This polarity results in poor retention on traditional C18 reversed-phase columns. To establish a robust method, Hydrophilic Interaction Liquid Chromatography (HILIC) is deliberately chosen to provide superior retention, peak shape, and sensitivity [4].
Step-by-Step Experimental Protocol: LC-MS/MS Quantification
Self-validating LC-MS/MS analytical workflow utilizing Oseltamivir-d3 Impurity C.
Methodology
Step 1: Internal Standard Spiking (The Validation Anchor)
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Thaw human plasma samples on ice.
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Aliquot 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
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Spike the sample with 10 µL of Oseltamivir-d3 EP Impurity C working solution (e.g., 500 ng/mL in 50% methanol). Causality: Introducing the internal standard before any sample manipulation ensures that all subsequent physical losses (e.g., adsorption to plasticware, incomplete transfer) are mathematically corrected by the constant IS ratio.
Step 2: Protein Precipitation
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Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the spiked plasma.
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Vortex vigorously for 30 seconds to denature plasma proteins and disrupt drug-protein binding.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer 100 µL of the clear supernatant to an autosampler vial.
Step 3: HILIC Chromatographic Separation
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Inject 2 µL of the supernatant onto a HILIC column (e.g., Kinetex HILIC, 50 mm × 2.1 mm, 2.6 µm).
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Run a gradient elution using Mobile Phase A (10 mM ammonium acetate in water, pH 4.0) and Mobile Phase B (100% acetonitrile). Causality: The ammonium acetate buffer maintains the zwitterionic state of Impurity C, ensuring reproducible retention and sharp peak symmetry on the highly polar stationary phase.
Step 4: Mass Spectrometric Detection
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Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
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Monitor the specific precursor-to-product ion transitions.
Table 2: LC-MS/MS MRM Parameters
| Analyte | Precursor Ion ( [M+H]+ ) | Product Ion | Collision Energy (CE) |
| Oseltamivir EP Impurity C | m/z 285.2 | m/z 197.1 | 20 eV |
| Oseltamivir-d3 EP Impurity C | m/z 288.2 | m/z 200.1 | 20 eV |
Conclusion
The utilization of Oseltamivir-d3 EP Impurity C is a non-negotiable requirement for the rigorous pharmacokinetic profiling of oseltamivir. By understanding its exact mass (287.1924 Da) and structural properties, analytical scientists can design self-validating HILIC-MS/MS workflows. This IDMS approach completely neutralizes matrix effects and extraction variances, ensuring that the resulting data meets the highest standards of scientific integrity and regulatory compliance.
References
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National Center for Biotechnology Information (PubChem). "Ro 64-0802 | C14H24N2O4 | CID 449381". Available at: [Link]
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Public Library of Science (PLOS One). "The novel carboxylesterase 1 variant c.662A>G may decrease the bioactivation of oseltamivir in humans". Available at: [Link]
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National Institutes of Health (PMC). "Oseltamivir and Oseltamivir Carboxylate Pharmacokinetics in Obese Adults: Dose Modification for Weight Is Not Necessary". Available at: [Link]
Sources
- 1. Ro 64-0802 | C14H24N2O4 | CID 449381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oseltamivir Phosphate | CAS 204255-11-8 | LGC Standards [lgcstandards.com]
- 3. Oseltamivir and Oseltamivir Carboxylate Pharmacokinetics in Obese Adults: Dose Modification for Weight Is Not Necessary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel carboxylesterase 1 variant c.662A>G may decrease the bioactivation of oseltamivir in humans | PLOS One [journals.plos.org]
